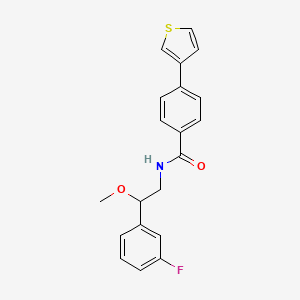

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c1-24-19(16-3-2-4-18(21)11-16)12-22-20(23)15-7-5-14(6-8-15)17-9-10-25-13-17/h2-11,13,19H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYOOCUZQGFROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate:

Methoxyethyl Chain Addition: The next step involves the alkylation of the fluorophenyl intermediate with a methoxyethyl group using a suitable alkylating agent under basic conditions.

Thiophenyl Ring Introduction: The thiophenyl ring is then introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a palladium catalyst.

Benzamide Formation: Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-chlorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

- N-(2-(3-bromophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

- N-(2-(3-methylphenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural features:

- Chemical Formula : C₁₅H₁₆FNO₂S

- Molecular Weight : 293.4 g/mol

- CAS Number : 1705710-35-5

The synthesis typically involves several steps:

- Formation of Fluorophenyl Intermediate : The initial step involves creating a fluorophenyl intermediate.

- Methoxyethyl Chain Addition : Alkylation with a methoxyethyl group under basic conditions.

- Thiophenyl Ring Introduction : A cross-coupling reaction introduces the thiophenyl ring.

- Benzamide Formation : The final step involves reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine .

This compound is believed to exert its biological effects through specific interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to significant downstream effects on cellular pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The following table summarizes the antiproliferative activity observed:

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| A549 | 100 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100 | 8.26 |

These results indicate that this compound exhibits potent activity against multiple cancer types .

Mechanisms of Antitumor Activity

The mechanism behind its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases (notably the S phase).

- Alteration of Protein Expression : It influences the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase pathways .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study conducted on various cancer cell lines revealed that this compound had significant antiproliferative effects, with IC50 values indicating strong potency compared to established drugs like Sunitinib .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action, demonstrating that treatment with this compound led to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting apoptosis .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide?

- Methodology : A plausible approach involves coupling a 4-(thiophen-3-yl)benzoyl chloride derivative with a substituted ethylamine intermediate. For example, describes the synthesis of analogous benzamide compounds via nucleophilic substitution. Key steps include:

- Reacting 4-(thiophen-3-yl)benzoic acid with thionyl chloride to generate the acyl chloride.

- Coupling with N-(2-(3-fluorophenyl)-2-methoxyethyl)amine in anhydrous dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base.

- Purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) .

- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine) to minimize side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the methoxy group (-OCH3) typically resonates at δ ~3.3 ppm (1H) and δ ~55 ppm (13C). The thiophenyl protons appear as multiplets in δ 6.8–7.5 ppm .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- IR : Validate carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and aromatic C-F bonds at ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and packing interactions. outlines protocols:

- Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).

- Collect data at low temperature (e.g., 173 K) using a graphite-monochromated Mo-Kα source.

- Refine structures with software like SHELXL, achieving R factors <0.05 .

- Application : Resolve potential tautomerism or rotational isomers observed in NMR by comparing experimental and computed geometries.

Q. What strategies mitigate low yields in the final coupling step?

- Methodology :

- Activation Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency, as demonstrated in for similar benzamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., epimerization) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Side-Chain Modifications : Replace the methoxy group with ethoxy or hydroxyl groups to assess steric/electronic effects. highlights bromoethoxy intermediates for further functionalization (e.g., piperazine coupling) .

- Core Modifications : Substitute thiophen-3-yl with other heterocycles (e.g., furan or pyridine) using cross-coupling reactions (Suzuki or Buchwald-Hartwig).

Q. What in vitro assays evaluate biological activity for this compound?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. describes similar assays for thieno derivatives .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. For bacterial targets, suggests targeting dual enzymes (e.g., acps-pptases) to disrupt lipid biosynthesis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.